2-(Trifluoromethyl)benzoyl chloride chemical properties
2-(Trifluoromethyl)benzoyl chloride chemical properties
An In-depth Technical Guide to 2-(Trifluoromethyl)benzoyl Chloride: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
Abstract
2-(Trifluoromethyl)benzoyl chloride (CAS No. 312-94-7) is a pivotal acylating agent and a cornerstone building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique chemical profile, dominated by the potent electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position, confers enhanced reactivity and provides a gateway to novel molecular architectures.[2][3] This guide offers an in-depth exploration of its physicochemical properties, spectroscopic signature, synthesis protocols, and characteristic reactivity. Furthermore, it provides field-proven insights into its application in drug development, emphasizing the strategic role of the trifluoromethyl moiety in modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).[4] Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting.
The Strategic Importance of the Trifluoromethyl Group
Before delving into the specifics of the title compound, it is crucial to understand the significance of the trifluoromethyl (-CF₃) group, which is central to its utility. In medicinal chemistry, the incorporation of a -CF₃ group is a well-established strategy for optimizing drug candidates.[5] Its unique properties include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[4][5] This often leads to an increased in-vivo half-life for drug molecules.[5]
-
Modulation of Lipophilicity: The -CF₃ group is highly lipophilic (Hansch-Fujita π constant of +0.88), which can improve a molecule's ability to permeate cell membranes and enhance its binding affinity to biological targets.[4][5]
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, to fine-tune steric and electronic properties.[5][6]
-
Increased Binding Affinity: The steric bulk and unique electronic nature of the -CF₃ group can lead to more favorable van der Waals and dipole-dipole interactions within the binding pockets of target proteins.[4]
2-(Trifluoromethyl)benzoyl chloride serves as a primary and highly effective reagent for introducing this critical pharmacophore into a diverse range of molecules.[2]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a reagent's physical and spectral properties is fundamental to its application.
Core Physicochemical Properties
The key physical and chemical properties of 2-(Trifluoromethyl)benzoyl chloride are summarized below for quick reference.[7][8]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClF₃O | [2] |
| Molecular Weight | 208.56 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [8] |
| CAS Number | 312-94-7 | [7] |
| Density | 1.416 g/mL at 25 °C | [7][8] |
| Boiling Point | 84-85 °C at 16 mmHg | [7][8] |
| Refractive Index (n²⁰/D) | 1.479 | [7][8] |
| Flash Point | 96 °C (204.8 °F) - closed cup | [7] |
| Solubility | Decomposes in water | [9] |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of 2-(Trifluoromethyl)benzoyl chloride.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically found in the region of 1780-1815 cm⁻¹. Additional peaks corresponding to C-F and C-Cl stretching, as well as aromatic C-H and C=C vibrations, are also present.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.5-8.0 ppm) corresponding to the four protons on the benzene ring.
-
¹⁹F NMR: A sharp singlet is expected, characteristic of the -CF₃ group, providing a clear diagnostic signal.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the quaternary carbon attached to the -CF₃ group, and the aromatic carbons.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Cl (M-35/37) and COCl (M-63/65), as well as peaks related to the trifluoromethylphenyl cation.[12]
Synthesis and Manufacturing
2-(Trifluoromethyl)benzoyl chloride is most reliably synthesized in the laboratory via the chlorination of its corresponding carboxylic acid, 2-(trifluoromethyl)benzoic acid. Two common and effective chlorinating agents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][13]
Synthesis via Oxalyl Chloride (Recommended for Lab Scale)
This method is often preferred for smaller-scale preparations due to its milder conditions and the formation of gaseous byproducts (CO₂, CO, HCl), which simplifies purification.[13][14]
-
Preparation: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler/scrubber system (to neutralize evolved HCl gas).
-
Reagents: Dissolve 2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops per 10 mmol of acid).[14]
-
Causality Insight: DMF acts as a catalyst by forming a Vilsmeier intermediate, which is a more potent acylating agent than the acid chloride itself, thus accelerating the reaction.
-
-
Reaction: Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution at room temperature.[13] Vigorous gas evolution will be observed.
-
Monitoring: Stir the reaction mixture for 1-2 hours at room temperature.[14] The reaction is typically complete when gas evolution ceases. Progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the consumption of the starting acid.
-
Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporation). The resulting crude 2-(trifluoromethyl)benzoyl chloride is often of sufficient purity (>95%) to be used directly in subsequent steps.[14]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 7. 2-(Trifluoromethyl)benzoyl chloride 99 312-94-7 [sigmaaldrich.com]
- 8. m.chemicalbook.com [m.chemicalbook.com]
- 9. 2251-65-2 | CAS DataBase [m.chemicalbook.com]
- 10. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(Trifluoromethyl)benzoyl chloride(312-94-7) IR Spectrum [chemicalbook.com]
- 12. 2-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]
